Hydrophilicity Advantage Over Phenyl-Substituted Cyclopropanamine Analogs
The target compound (evaluated as the free base, CAS 1060809-47-3) exhibits a calculated LogP of 0.41, which is 0.9–1.9 log units lower than the 2-(4-fluorophenyl)cyclopropanamine comparator (LogP 1.31–2.34, depending on measurement method) [1]. This hydrophilicity gain arises from replacement of the phenyl ring with a 3-pyridyl ring and is critical for CNS drug-like space where LogP values between 1 and 3 are typically sought, yet excessive hydrophobicity drives hERG binding and rapid metabolic clearance.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.41 (calculated, free base) |
| Comparator Or Baseline | 2-(4-Fluorophenyl)cyclopropanamine: LogP = 1.31 (ACD/LogP) to 2.34 (chemsrc) |
| Quantified Difference | ΔLogP = 0.9 to 1.93 units (target more hydrophilic) |
| Conditions | Calculated LogP; ChemBase for target, Chemsrc/ACD for comparator |
Why This Matters
A 0.9–1.9 log unit lower LogP directly predicts superior aqueous solubility, reduced plasma protein binding, and lower volume of distribution, which are key selection criteria for CNS-penetrant and peripherally restricted therapeutic programs.
- [1] ChemBase. 1-(4-fluoropyridin-3-yl)cyclopropan-1-amine, CBID: 815165. Calculated LogP 0.41. View Source
